molecular formula C17H19ClO3 B5035175 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene

1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene

Cat. No. B5035175
M. Wt: 306.8 g/mol
InChI Key: SVVZSSGLZCOLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as SR9009, is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on the body.

Mechanism of Action

1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene works by binding to a protein called Rev-erbα, which is involved in regulating the body's circadian rhythm. By activating Rev-erbα, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
In addition to its metabolic effects, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene has been shown to have a number of other biochemical and physiological effects. These include increased endurance and exercise capacity, improved lipid metabolism, and reduced inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene in lab experiments is its ability to improve metabolic function and energy metabolism, which can be useful for studying conditions such as obesity and diabetes. However, one limitation is that its effects may be species-specific, meaning that results obtained in animal models may not necessarily translate to humans.

Future Directions

There are a number of potential future directions for research on 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene. These include investigating its potential therapeutic applications in humans, exploring its effects on other aspects of metabolism such as lipid metabolism, and developing more potent and selective compounds based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene and its effects on different tissues and organs in the body.

Synthesis Methods

The synthesis of 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene involves a multi-step process that begins with the reaction of 3-chlorophenol with butyl bromide to form 4-(3-chlorophenoxy)butane. This intermediate is then reacted with 2-methoxybenzaldehyde to form the final product, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene.

Scientific Research Applications

1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its ability to improve metabolic function, with studies showing that it can increase energy expenditure and improve glucose tolerance in animal models.

properties

IUPAC Name

1-chloro-3-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-16-9-2-3-10-17(16)21-12-5-4-11-20-15-8-6-7-14(18)13-15/h2-3,6-10,13H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZSSGLZCOLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.